molecular formula C11H12O B2533967 Tricyclo[7.1.1.02,7]undeca-2,4,6-trien-8-ol CAS No. 81569-16-6

Tricyclo[7.1.1.02,7]undeca-2,4,6-trien-8-ol

Cat. No. B2533967
CAS RN: 81569-16-6
M. Wt: 160.216
InChI Key: CWIIBLHOCKBXSQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Tricyclo[7.1.1.02,7]undeca-2,4,6-trien-8-ol is quite unique. It is composed of three cyclohexane rings that are fused together. This forms a rigid system, which contributes to its interesting properties.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The theoretical density and boiling point are not available . The compound should be stored at +4 °C .

Scientific Research Applications

Intermediate Stabilities and Rearrangements

  • Intermediate Stabilities

    Compounds like Tricyclo[5.3.1.03,8]undecane were identified as intermediates in the aluminum halide isomerization of specific norbornanes to methyl adamantanes. These findings are supported by empirical force field calculations predicting comparable stabilities among various tricycloundecanes (Făvarca csiu et al., 1973).

  • Selective Skeletal Rearrangement

    The acid-catalyzed rearrangement of tricyclo[5.4.0.01,5]undecan-ll-one demonstrated selective production of tricyclo[5.3.1.01,5]undecan-11-one and tricyclo[5.4.0.03,8]undecane-7, 8-diol, showcasing a nuanced understanding of skeletal rearrangements under various conditions (Kakiuchi et al., 1990).

Photolysis and Novel Product Formation

  • A series of tricyclo[5.3.1.02,6]undeca-3,9-dien-8-ones underwent [2+2] photocyclization, resulting in novel trishomocubanones. This research highlights the intricacies of photolysis in generating structurally unique compounds (Ogino & Awano, 1986).

Stereochemistry and Configuration Analysis

  • Detailed NMR studies on the configuration of tricyclo[7.1.1.02,7]undecanes related to specific ketones revealed insights into cis configurations and the stereochemistry of reduction reactions. This work underscores the importance of stereochemical analysis in understanding molecular structures (Thomas et al., 1981).

Novel Synthetic Approaches

  • Innovative synthetic approaches to the tricyclo[5.3.1.02,6]undecane compound, fundamental to gymnomitrane sesquiterpenoids, demonstrated novel methods for constructing complex molecular frameworks. This research highlights the versatility and creativity in synthetic organic chemistry (Toyota, Rudyanto, & Ihara, 2000).

Safety and Hazards

The compound is labeled with the signal word “Danger” and has the following hazard statements: H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name

tricyclo[7.1.1.02,7]undeca-2,4,6-trien-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c12-11-8-5-7(6-8)9-3-1-2-4-10(9)11/h1-4,7-8,11-12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIIBLHOCKBXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1C3=CC=CC=C3C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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